molecular formula C17H18O2 B1629703 4'-Methoxy-3-(3-methylphenyl)propiophenone CAS No. 898790-41-5

4'-Methoxy-3-(3-methylphenyl)propiophenone

Cat. No.: B1629703
CAS No.: 898790-41-5
M. Wt: 254.32 g/mol
InChI Key: YRMGZGUHCQFKCM-UHFFFAOYSA-N
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Description

Overview of Propiophenone (B1677668) Derivatives in Organic Chemistry

Propiophenone, an aromatic ketone with the structure C₆H₅C(O)CH₂CH₃, serves as a fundamental scaffold in organic chemistry. wikipedia.org Its derivatives, substituted propiophenones, are characterized by the addition of various functional groups to the phenyl ring or the ethyl chain. These compounds are significant as versatile intermediates in the synthesis of more complex molecules. chemicalbook.com The propiophenone structural motif is a key building block in the preparation of a wide range of organic compounds, including pharmaceuticals and other biologically active molecules. wikipedia.orgresearchgate.net The reactivity of the carbonyl group and the adjacent α-protons allows for numerous chemical transformations, making substituted propiophenones valuable precursors in various synthetic pathways. For instance, they can undergo reactions like aldol (B89426) condensations, Mannich reactions, and reductions to form a diverse array of products. wikipedia.org

Significance of Methoxy (B1213986) and Methylphenyl Substituents in Aromatic Ketones

The introduction of substituents like methoxy (-OCH₃) and methylphenyl (-C₆H₄CH₃) groups onto an aromatic ketone framework significantly influences the molecule's electronic properties, reactivity, and physicochemical characteristics.

The methoxy group is a potent electron-donating group when positioned at the para or ortho position of the aromatic ring due to its resonance effect. vaia.comwikipedia.org This increased electron density on the aromatic ring makes the compound more susceptible to electrophilic aromatic substitution and can influence the reactivity of the carbonyl group. vaia.com The methoxy group can also impact a molecule's lipophilicity and its potential for hydrogen bonding, which are critical parameters in medicinal chemistry for ligand-protein interactions. researchgate.nettandfonline.com Its presence can enhance binding to biological targets and improve pharmacokinetic properties. researchgate.net

Contextualization of 4'-Methoxy-3-(3-methylphenyl)propiophenone within the Propiophenone Class

This compound is a specific derivative that combines the features of a methoxy-substituted acetophenone (B1666503) moiety and a methylphenyl-substituted propane (B168953) chain. Its formal name is 1-(4-methoxyphenyl)-3-(3-methylphenyl)propan-1-one. The structure features a methoxy group at the para position (4') of the main phenyl ring, which is expected to increase the electron density of this ring system. Additionally, a 3-methylphenyl (m-tolyl) group is attached at the 3-position of the propane chain.

This particular arrangement of substituents places the compound within a class of complex propiophenone derivatives. The combination of an electron-rich aromatic ketone and a bulky, substituted benzyl (B1604629) group at the β-position suggests its potential as an intermediate in targeted organic synthesis. While specific research findings on this exact molecule are limited, its properties can be inferred from the extensive knowledge of related substituted propiophenones.

Below is a table summarizing the known identifiers for this compound.

Table 1: Chemical Identity of this compound

Identifier Value
Chemical Name This compound
IUPAC Name 1-(4-methoxyphenyl)-3-(3-methylphenyl)propan-1-one
Molecular Formula C₁₇H₁₈O₂ cymitquimica.com
Molecular Weight 254.32 g/mol cymitquimica.com

| CAS Number | 898790-41-5 chemdict.com |

A comparative look at the physicochemical properties of the parent compound, propiophenone, and its simpler substituted analogues provides context for understanding the characteristics of this compound.

Table 2: Comparative Physicochemical Properties of Propiophenone Derivatives

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C)
Propiophenone C₉H₁₀O 134.18 18.6 wikipedia.org 218 wikipedia.org
4'-Methoxypropiophenone (B29531) C₁₀H₁₂O₂ 164.20 27-29 sigmaaldrich.com 273-275 sigmaaldrich.com
4'-Methylpropiophenone C₁₀H₁₂O 148.20 7.2 238-239

| This compound | C₁₇H₁₈O₂ | 254.32 | Not available | Not available |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-13-4-3-5-14(12-13)6-11-17(18)15-7-9-16(19-2)10-8-15/h3-5,7-10,12H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMGZGUHCQFKCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644060
Record name 1-(4-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-41-5
Record name 1-(4-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformations of 4 Methoxy 3 3 Methylphenyl Propiophenone

Oxidative Reactions of the Propiophenone (B1677668) Moiety

The propiophenone structure of 4'-Methoxy-3-(3-methylphenyl)propiophenone presents several sites susceptible to oxidation, including the carbonyl group, the adjacent methylene (B1212753) group, the methoxy (B1213986) ether linkage, and the methyl group on the second aromatic ring. The specific products formed depend heavily on the choice of oxidizing agent and the reaction conditions.

Conversion to Carboxylic Acids

The oxidation of propiophenones can lead to the formation of carboxylic acids through various pathways. Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can cleave the bond between the carbonyl carbon and the adjacent methylene group. This oxidative cleavage would result in the formation of two separate carboxylic acids: 4-methoxybenzoic acid from the methoxyphenyl portion and 3-methylphenylacetic acid from the remainder of the molecule.

Alternatively, the methyl group of the ethyl ketone side chain can undergo oxidation. Under conditions of the haloform reaction (e.g., using sodium hypohalite), the propiophenone can be converted to a carboxylic acid. This reaction proceeds via the formation of an enolate followed by repeated halogenation of the methyl carbon. Subsequent cleavage by hydroxide (B78521) yields 4-methoxy-3-(3-methylphenyl)propanoic acid and a haloform (CHX₃).

Furthermore, under harsh oxidative conditions, the benzylic methyl group on the 3-methylphenyl ring is susceptible to oxidation, which could yield 3-(3-carboxy-phenyl)-4'-methoxy-propiophenone.

Formation of Other Ketonic Products

Besides cleavage to carboxylic acids, other oxidative transformations can yield different ketonic products. A significant reaction pathway involves the oxidative demethylation of the methoxy group. Studies on similar methoxylated aromatic compounds, such as methoxyflavones, have shown that cytochrome P450 enzymes can catalyze O-demethylation to form hydroxylated products. nih.gov Applying this principle, the oxidation of this compound could yield 4'-Hydroxy-3-(3-methylphenyl)propiophenone. This transformation is also achievable using certain chemical reagents like boron tribromide or strong acids.

Reductive Transformations of the Carbonyl Group

The carbonyl group is a primary site for reductive transformations, leading to the formation of alcohols or the complete deoxygenation to an alkane.

Synthesis of Alcohols

The reduction of the ketone functionality in this compound to a secondary alcohol is a common and efficient transformation. This reaction yields 1-(4-methoxyphenyl)-3-(3-methylphenyl)propan-1-ol . A variety of reducing agents can accomplish this conversion, with the choice of agent often depending on the desired selectivity and the presence of other functional groups.

Biocatalytic methods, using yeast strains, have also been shown to be effective for the enantioselective reduction of substituted propiophenones to their corresponding (R)-alcohols. researchgate.net For instance, the reduction of 4'-methoxypropiophenone (B29531) has been achieved with high enantiomeric excess. researchgate.net

Reducing Agent Product Description
Sodium Borohydride (B1222165) (NaBH₄)1-(4-methoxyphenyl)-3-(3-methylphenyl)propan-1-olA mild and selective reagent for reducing ketones to alcohols.
Lithium Aluminum Hydride (LiAlH₄)1-(4-methoxyphenyl)-3-(3-methylphenyl)propan-1-olA powerful reducing agent capable of reducing ketones and other carbonyl compounds.
Catalytic Hydrogenation (H₂/Pd, Pt, Ni)1-(4-methoxyphenyl)-3-(3-methylphenyl)propan-1-olInvolves the use of hydrogen gas and a metal catalyst.
Meerwein-Ponndorf-Verley (MPV) Reduction1-(4-methoxyphenyl)-3-(3-methylphenyl)propan-1-olA selective method using an aluminum alkoxide catalyst and a secondary alcohol as the hydride donor. Research on 4'-methoxypropiophenone (4-MOPP) has demonstrated high conversion rates using this method. nih.gov

This table presents common reagents for the reduction of ketones to secondary alcohols.

Formation of Alkanes

Complete reduction of the carbonyl group to a methylene (-CH₂-) group is another important transformation, converting the propiophenone into an alkane. This deoxygenation results in the formation of 1-(4-methoxyphenyl)-3-(3-methylphenyl)propane . Two classical methods for this reaction are the Wolff-Kishner and Clemmensen reductions.

The Wolff-Kishner reduction involves heating the ketone with hydrazine (B178648) hydrate (B1144303) and a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene (B1197577) glycol. wikipedia.orglibretexts.org The reaction proceeds through the formation of a hydrazone intermediate, which then eliminates nitrogen gas under basic conditions to yield the alkane. nrochemistry.comorganic-chemistry.org This method is particularly suitable for substrates that are sensitive to acidic conditions. wikipedia.org

The Clemmensen reduction employs an acid-stable substrate and involves refluxing the ketone with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. This method is effective for deoxygenation but is incompatible with acid-sensitive functional groups.

Reduction Method Reagents Conditions Product
Wolff-Kishner ReductionHydrazine (N₂H₄), Potassium Hydroxide (KOH)High temperature, basic conditions1-(4-methoxyphenyl)-3-(3-methylphenyl)propane
Clemmensen ReductionAmalgamated Zinc (Zn(Hg)), Hydrochloric Acid (HCl)Reflux, acidic conditions1-(4-methoxyphenyl)-3-(3-methylphenyl)propane

This table outlines the primary methods for the complete reduction of a ketone to an alkane.

Electrophilic Aromatic Substitution Reactions

The structure of this compound contains two distinct aromatic rings, both of which can undergo electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the substituents already present on each ring. masterorganicchemistry.commsu.edu The reaction involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex, followed by the loss of a proton to restore aromaticity. libretexts.org

Ring A (4-Methoxyphenyl Ring): This ring is substituted with a methoxy group (-OCH₃) and the propionyl chain.

Methoxy Group (-OCH₃): This is a powerful activating group due to its ability to donate electron density to the ring through resonance. It is strongly ortho, para-directing. msu.educhegg.com

Propionyl Group (-C(O)CH₂CH₂-Ph-CH₃): This is a meta-directing deactivating group because the carbonyl group withdraws electron density from the ring.

The powerful activating and directing effect of the methoxy group dominates. Since the para position is blocked by the propionyl chain, electrophilic attack will be directed to the two equivalent positions ortho to the methoxy group (C-3' and C-5').

Ring B (3-Methylphenyl Ring): This ring is substituted with a methyl group (-CH₃) and the ethyl-ketone chain.

Methyl Group (-CH₃): This is a weakly activating group that directs electrophiles to the ortho and para positions (C-2, C-4, and C-6).

Alkyl Chain (-CH₂CH₂C(O)-Ph-OCH₃): This substituent acts as a deactivating group, directing incoming electrophiles to the meta positions relative to its point of attachment.

The directing effects on this ring are more complex. The methyl group directs to positions 2, 4, and 6. The large alkyl ketone substituent deactivates the ring and directs to positions 2, 4, and 6 as well (which are meta to its own position). Therefore, substitution is most likely at the C-2, C-4, and C-6 positions, with steric hindrance from the large substituent potentially favoring the C-4 and C-6 positions.

Ring Activating/Deactivating Group Directing Effect Predicted Substitution Position(s)
A (4-Methoxyphenyl) -OCH₃ (Strongly Activating)Ortho, Para3' and 5' (Ortho to -OCH₃)
-C(O)R (Deactivating)Meta
B (3-Methylphenyl) -CH₃ (Weakly Activating)Ortho, Para2, 4, 6 (Ortho/Para to -CH₃)
-CH₂R (Deactivating)Ortho, Para

This table summarizes the directing effects for electrophilic aromatic substitution on the two aromatic rings of the title compound.

Halogenation at Aromatic Rings

The halogenation of this compound is a classic example of electrophilic aromatic substitution. The regioselectivity of this reaction is primarily governed by the directing effects of the substituents on the two aromatic rings. The methoxy group (-OCH₃) on the first phenyl ring is a potent activating group and an ortho, para-director. Conversely, the acyl group of the propiophenone is a deactivating group and a meta-director. The second aromatic ring possesses a methyl group (-CH₃), which is a weakly activating ortho, para-director, and the deactivating propylketone chain.

Due to the strong activating nature of the methoxy group, electrophilic attack is anticipated to occur predominantly on the 4'-methoxyphenyl ring. organic-chemistry.orgpku.edu.cn The positions ortho to the methoxy group (C-3' and C-5') are the most likely sites for halogenation. The para position is already substituted. While the 3-methylphenyl ring is also activated by the methyl group, the deactivating effect of the attached propylketone chain makes it less susceptible to electrophilic attack compared to the highly activated methoxyphenyl ring.

Standard halogenating agents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) can be employed. organic-chemistry.org Alternatively, N-halosuccinimides (NBS for bromination, NCS for chlorination) can be used, sometimes in polar solvents like hexafluoroisopropanol (HFIP) to enhance reactivity and regioselectivity. organic-chemistry.org

Table 1: Predicted Major Products of Halogenation of this compound

ReagentPredicted Major Product
Br₂ / FeBr₃3'-Bromo-4'-methoxy-3-(3-methylphenyl)propiophenone
Cl₂ / AlCl₃3'-Chloro-4'-methoxy-3-(3-methylphenyl)propiophenone
NBS / HFIP3'-Bromo-4'-methoxy-3-(3-methylphenyl)propiophenone

Nitration and Other Electrophilic Additions

Similar to halogenation, the nitration of this compound involves electrophilic aromatic substitution. The directing effects of the substituents again play a crucial role in determining the position of the incoming nitro group (-NO₂). The highly activated 4'-methoxyphenyl ring is the preferred site of reaction. nih.govnih.govresearchgate.netfrontiersin.org

Nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the active electrophile. The reaction is expected to yield primarily the 3'-nitro derivative, with the nitro group being introduced at the position ortho to the strongly activating methoxy group. nih.govfrontiersin.org Dinitration is possible under more forcing conditions, but selective mono-nitration can often be achieved. nih.govnih.gov

Other electrophilic additions to the aromatic rings, such as Friedel-Crafts alkylation or acylation, would also be directed to the activated 4'-methoxyphenyl ring. However, the existing steric bulk around this ring may influence the feasibility and yield of these reactions.

Table 2: Predicted Major Product of Nitration

ReagentPredicted Major Product
HNO₃ / H₂SO₄4'-Methoxy-3'-nitro-3-(3-methylphenyl)propiophenone

Note: This prediction is based on the known reactivity of anisole (B1667542) derivatives. Specific experimental results for the nitration of this compound were not found in the available literature.

Other Functional Group Interconversions

The ketone carbonyl group in this compound is a key site for various functional group interconversions, most notably reduction and oxidation reactions.

Reduction of the Carbonyl Group

The ketone can be reduced to either a secondary alcohol or a methylene group, depending on the reagents and reaction conditions employed.

Reduction to a Secondary Alcohol: Treatment with sodium borohydride (NaBH₄) in a protic solvent like methanol (B129727) or ethanol (B145695) will reduce the ketone to the corresponding secondary alcohol, 1-(4'-methoxyphenyl)-1-hydroxy-3-(3-methylphenyl)propane. youtube.comorganic-chemistry.orgvu.nlyoutube.com This is a mild and selective reduction that typically does not affect the aromatic rings or the methoxy group.

Reduction to a Methylene Group (Deoxygenation):

Clemmensen Reduction: This method involves heating the ketone with zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl). wikipedia.orgorganic-chemistry.organnamalaiuniversity.ac.inslideshare.netmasterorganicchemistry.com These strongly acidic conditions effectively remove the carbonyl oxygen, yielding 1-(4'-methoxyphenyl)-3-(3-methylphenyl)propane. This reaction is suitable for substrates that are stable in strong acid. wikipedia.orgorganic-chemistry.org

Wolff-Kishner Reduction: This reaction provides an alternative under basic conditions. The ketone is heated with hydrazine (N₂H₄) and a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as diethylene glycol. masterorganicchemistry.combeilstein-journals.orgwikipedia.orgpharmaguideline.comchadsprep.com This method is preferred for substrates that are sensitive to strong acids. wikipedia.org The product is also 1-(4'-methoxyphenyl)-3-(3-methylphenyl)propane.

A study on the catalytic conversion of 4'-methoxypropiophenone (a related compound) demonstrated its reduction to 1-(4-methoxyphenyl)propan-1-ol, which can be further dehydrated to anethole. mdpi.comnih.gov

Table 3: Products of Ketone Reduction

ReactionReagentsProduct
Reduction to AlcoholNaBH₄, CH₃OH1-(4'-methoxyphenyl)-1-hydroxy-3-(3-methylphenyl)propane
Clemmensen ReductionZn(Hg), conc. HCl1-(4'-methoxyphenyl)-3-(3-methylphenyl)propane
Wolff-Kishner ReductionH₂NNH₂, KOH, diethylene glycol1-(4'-methoxyphenyl)-3-(3-methylphenyl)propane

Oxidation Reactions

The propiophenone moiety can undergo oxidation, although specific details for the title compound are scarce. The oxidation of propiophenones can lead to different products depending on the oxidizing agent. Strong oxidizing agents can potentially cleave the molecule. For instance, the oxidation of some methoxy-substituted aromatic compounds can result in O-demethylation or further oxidation of the aromatic ring. nih.gov

Spectroscopic Characterization and Structural Elucidation of 4 Methoxy 3 3 Methylphenyl Propiophenone

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS)

No experimental Electron Ionization Mass Spectrometry (EI-MS) data, including the molecular ion peak and specific fragmentation patterns, are available in the public domain for 4'-Methoxy-3-(3-methylphenyl)propiophenone.

Gas Chromatography-Mass Spectrometry (GC-MS)

Specific Gas Chromatography-Mass Spectrometry (GC-MS) data, such as the retention time and the mass spectrum for this compound, have not been reported in the scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is no published Ultraviolet-Visible (UV-Vis) spectroscopy data for this compound, which would detail its maximum absorption wavelengths (λmax) and the nature of its electronic transitions.

Theoretical and Computational Chemistry of 4 Methoxy 3 3 Methylphenyl Propiophenone

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing computational cost with accuracy. niscpr.res.in It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. Calculations are typically performed using a functional, such as the widely used B3LYP, and a basis set (e.g., 6-311G(d,p)) which approximates the molecular orbitals. niscpr.res.inepstem.net

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as geometry optimization. researchgate.net This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure on the potential energy surface is found. For a flexible molecule like 4'-Methoxy-3-(3-methylphenyl)propiophenone, which has several rotatable single bonds, a conformational analysis is necessary to identify the global minimum energy conformer among many possible local minima.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

This table illustrates the type of data obtained from a geometry optimization calculation, with values based on similar structures found in computational literature. niscpr.res.inresearchgate.net

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C=O (carbonyl)1.231
C-O (methoxy)1.362
C-C (aromatic)1.398 - 1.407
C-C (aliphatic)1.520 - 1.545
**Bond Angles (°) **C-C-C (propanone)112.5
O=C-C (aromatic)120.1
C-O-C (methoxy)117.8
Dihedral Angle (°) Phenyl-C=O~25.0

Electronic Structure Analysis

Once the optimized geometry is obtained, its electronic properties can be investigated in detail.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO's energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive. researchgate.net For similar aromatic ketones, this gap is typically in the range of 3.7 to 4.5 eV. niscpr.res.inmdpi.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

The following are representative values for FMO analysis based on DFT calculations of analogous compounds. niscpr.res.in

ParameterPredicted Energy (eV)
HOMO Energy-6.35
LUMO Energy-2.10
HOMO-LUMO Gap (ΔE)4.25
Charge Distribution: Mulliken Charges and Electrostatic Potential

The distribution of electron density within a molecule governs its electrostatic interactions. Mulliken population analysis is one method used to assign partial charges to each atom, providing insight into the electronic environment. epstem.netresearchgate.net

A more visual tool is the Molecular Electrostatic Potential (MEP) map. The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential. researchgate.net

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, this region would be concentrated around the highly electronegative carbonyl oxygen atom.

Blue regions represent positive electrostatic potential, which is electron-poor and susceptible to nucleophilic attack. These areas are typically found around hydrogen atoms and the carbonyl carbon.

Green regions denote neutral potential.

The MEP map is invaluable for predicting intermolecular interactions and reactive sites. niscpr.res.in

Spectroscopic Property Prediction

Computational methods can simulate various types of spectra, providing valuable data for comparison with experimental results.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. materialsciencejournal.org These correspond to the stretching, bending, and other vibrations of chemical bonds. The predicted frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations, and they are typically scaled by a known factor to improve agreement. For the target molecule, strong predicted vibrational bands would include the C=O stretch of the ketone (around 1700 cm⁻¹), the aromatic C=C stretches (1500-1600 cm⁻¹), and the C-O-C stretches of the methoxy (B1213986) group (1250-1050 cm⁻¹).

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption of light in the UV-Visible range. niscpr.res.inmdpi.com The calculation provides the absorption wavelength (λmax) and the oscillator strength, which relates to the intensity of the absorption. For an aromatic ketone like this, the primary absorptions would be due to π→π* transitions within the aromatic rings and n→π* transitions involving the non-bonding electrons on the carbonyl oxygen. niscpr.res.in These calculations can also be performed in different solvents to predict how the spectrum might shift. mdpi.commaterialsciencejournal.org

Table 3: Predicted Spectroscopic Data for this compound

This table shows hypothetical spectroscopic data that would be generated from TD-DFT calculations.

Spectroscopy TypeParameterPredicted ValueAssignment
IR Vibrational Frequency (cm⁻¹)~1710C=O Stretch
Vibrational Frequency (cm⁻¹)~1255Ar-O-CH₃ Asymmetric Stretch
Vibrational Frequency (cm⁻¹)~3050Aromatic C-H Stretch
UV-Visible λmax (nm)~285π→π* transition
λmax (nm)~340n→π* transition
Computational NMR Chemical Shift Predictions

This section would have detailed theoretical predictions of 1H and 13C NMR chemical shifts. Typically, these calculations are performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within Density Functional Theory (DFT). Such studies often compare calculated shifts with experimental data to validate the computational model and aid in structural elucidation. For instance, research on other methoxy-containing compounds has shown that computational predictions can achieve high accuracy, with mean absolute errors as low as 0.14 ppm for 1H and 1.21 ppm for 13C shifts. conicet.gov.ar However, no specific computational NMR data for this compound could be located.

Simulated Vibrational Spectra (IR and Raman)

The aim here was to present simulated Infrared (IR) and Raman spectra. These simulations, usually conducted using DFT calculations, help in assigning vibrational modes observed in experimental spectra. The analysis often involves a comparison of calculated and experimental frequencies, and a Potential Energy Distribution (PED) analysis to characterize the nature of the vibrations. Studies on similar organic molecules frequently utilize the B3LYP functional with a basis set like 6-31G* for accurate predictions. eurjchem.com No such simulations for the title compound have been published.

Non-Linear Optical (NLO) Properties Calculations

This subsection was intended to cover the computational investigation of the non-linear optical properties of this compound. NLO properties, such as the first-order hyperpolarizability (β), are crucial for applications in photonics and optoelectronics. Computational studies in this area typically employ DFT methods to calculate these properties, providing insights into the molecule's potential for second-harmonic generation and other NLO phenomena. jhuapl.edursc.org The molecular structure, particularly the presence of donor and acceptor groups, significantly influences NLO properties. ru.nl Without specific studies, the NLO characteristics of this compound remain theoretical.

Natural Bond Orbital (NBO) and Natural Hybrid Orbital (NHO) Analysis

NBO and NHO analyses are valuable computational tools for understanding chemical bonding, electron delocalization, and intramolecular interactions. This analysis provides a detailed picture of charge transfer interactions, such as those between lone pairs and antibonding orbitals, which stabilize the molecule. For related compounds, NBO analysis has been used to quantify the stabilization energies associated with these interactions. The absence of published research means that a detailed NBO/NHO analysis for this compound is not available.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are employed to explore the conformational landscape of a molecule over time. This is particularly important for flexible molecules like propiophenone (B1677668) derivatives, as their properties can be highly dependent on their three-dimensional structure. MD simulations can reveal the most stable conformers and the dynamics of their interconversion. mdpi.com Such a study would provide critical insights into the behavior of this compound in different environments, but no such research has been made public.

Chemical Applications and Research Areas

Role as Synthetic Intermediates in Organic Synthesis

The chemical architecture of 4'-Methoxy-3-(3-methylphenyl)propiophenone, featuring a ketone and two substituted aromatic rings, establishes it as a valuable intermediate in the field of organic synthesis. Propiophenones, as a class, are recognized as crucial building blocks for creating a wide array of organic compounds and their derivatives. 4-methylpropiophenone.com The reactivity of the ketone functional group, combined with the potential for substitution on the phenyl rings, allows for the construction of more elaborate molecular structures.

Propiophenone (B1677668) and its derivatives are foundational materials in the synthesis of more complex molecules. 4-methylpropiophenone.com The carbonyl group is a key reactive site, readily undergoing reactions such as reduction to a secondary alcohol or dehydration of the resulting alcohol to form a double bond. stackexchange.com For instance, the reduction of a propiophenone can yield a secondary alcohol, which can then be dehydrated to produce a phenylpropene. stackexchange.com Furthermore, the α-carbon to the ketone can be functionalized, opening pathways for chain elongation and the introduction of new chemical moieties. These transformations are fundamental steps in multi-step syntheses. While specific documented syntheses starting directly from this compound are not widely available, its structural similarity to other reactive propiophenones suggests its utility as a precursor for complex scaffolds. For example, it could be used to synthesize various heterocyclic compounds, which are of significant interest in medicinal chemistry. rasayanjournal.co.in

Propiophenone derivatives are significant intermediates in the production of pharmaceuticals and agrochemicals. 4-methylpropiophenone.comgoogle.comframochem.com They serve as starting materials for drugs like phenmetrazine and dextropropoxyphene. wikipedia.orggoogle.com The synthesis of 3-methoxypropiophenone, a structural isomer of the title compound, is a critical step in producing the analgesic tapentadol (B1681240) hydrochloride. acs.orggoogle.com This highlights the importance of substituted propiophenones in the pharmaceutical industry.

Furthermore, these intermediates are used to create libraries of compounds for drug discovery. For example, 3-(N,N-dimethylamino)propiophenone derivatives have been used to synthesize diverse β-aminoketones and γ-aminoalcohols, which are precursors to drugs like the local anesthetic Falicain® and the antifungal Naftifine®. scielo.br

A particularly important application is in the synthesis of chalcones, which are known for a wide range of biological activities, including antimicrobial and anticancer properties. rasayanjournal.co.inwpmucdn.comnih.gov Chalcones are typically synthesized via a Claisen-Schmidt condensation between a substituted acetophenone (B1666503) (or propiophenone) and a substituted benzaldehyde. rasayanjournal.co.in The methoxy (B1213986) group, as seen in this compound, is a common substituent in chalcones investigated for their therapeutic potential. rasayanjournal.co.in

The synthesis of fine chemicals, which are pure, single substances produced for specialized applications, often relies on versatile intermediates like propiophenones. nih.gov 4'-Methylpropiophenone, a related compound, is noted for its role in developing new synthetic pathways in chemical research laboratories. chemicalbook.com The specific substitution pattern of this compound makes it a candidate for the synthesis of niche chemicals where precise molecular features are required, such as in the fragrance or specialty polymer industries. 4-methylpropiophenone.comthegoodscentscompany.com For instance, 4'-Methoxy Propiophenone is used as a specialty chemical intermediate and a cosmetic additive. kinglifesciences.com

Exploration of Compound Derivatives with Modified Substituents

The chemical and physical properties of a molecule are dictated by its structure. Systematically altering the substituents on the propiophenone framework allows researchers to modulate its reactivity and explore potential applications.

The relationship between the structure of a molecule and its chemical reactivity is a fundamental concept in organic chemistry. youtube.com In propiophenone derivatives, the nature and position of substituents on the aromatic rings significantly influence the molecule's behavior. fiveable.melibretexts.org These substituents exert electronic effects (inductive and resonance) that alter the electron density distribution within the molecule, thereby affecting the reactivity of the ketone and the aromatic rings. ucalgary.ca

For example, studies on substituted cathinones, which share the propiophenone backbone, have shown clear structure-activity relationships. The addition of a 4-methoxy group to a cathinone (B1664624) derivative was found to decrease its binding affinity and potency at the human dopamine (B1211576) transporter. nih.gov This demonstrates how a single substituent modification can significantly alter biological activity. Similarly, in the synthesis of chalcones from substituted propiophenones, the substituents on the aromatic rings influence the reaction yield and the biological properties of the resulting chalcone (B49325). wpmucdn.comnih.gov

The following table outlines the general influence of substituent types on the reactivity of the aromatic ring in electrophilic substitution reactions.

Substituent TypeElectronic Effect on RingReactivity EffectExample Groups
ActivatingElectron-DonatingIncreases reaction rate-OCH₃, -CH₃, -OH
DeactivatingElectron-WithdrawingDecreases reaction rate-NO₂, -C=O, Halogens

This table provides a generalized overview of substituent effects. libretexts.org

The electronic effects of substituents are categorized as inductive effects and resonance effects. ucalgary.caucsb.edu The inductive effect is transmitted through sigma (σ) bonds, while the resonance effect operates through the pi (π) system. ucalgary.ca The position of the substituent on the aromatic ring is critical.

In this compound, the key substituents are the methoxy group at the 4'-position and the methyl group at the 3-position of the respective phenyl rings.

4'-Methoxy Group : The methoxy group is a strong resonance electron-donating group (+R) and a moderate inductive electron-withdrawing group (-I). ucsb.edu Because it is in the para position to the carbonyl, its strong resonance effect dominates, increasing the electron density of the phenylacetyl ring and influencing the reactivity of the carbonyl group. ucalgary.ca This electron donation activates the ring towards electrophilic aromatic substitution. libretexts.org

3-Methyl Group : The methyl group is a weak inductive electron-donating group (+I). Located at the meta position on the second phenyl ring, its electronic contribution is less pronounced than that of the methoxy group.

Investigation in Materials Science

Propiophenone derivatives are recognized for their utility in materials science, particularly due to their photochemical and photophysical properties. These characteristics are foundational to their application in polymer chemistry and in the development of advanced luminescent materials.

Photoinitiator Applications in Polymerization Processes

Photoinitiators are compounds that, upon absorption of light, generate reactive species—free radicals or cations—that initiate polymerization. Propiophenones and their derivatives, especially acetophenones and benzophenones, are well-established photoinitiators. sigmaaldrich.com The efficiency of a photoinitiator is dependent on its ability to absorb light from a UV source and the minimal competing absorption from other components in the formulation. sigmaaldrich.com

Substituted propiophenones can act as Type I (unimolecular) or Type II (bimolecular) photoinitiators. In Type I systems, the molecule undergoes cleavage upon excitation to form free radicals directly. Type II initiators interact with a co-initiator in their excited state to generate the polymerizing radicals. sigmaaldrich.com While a wide array of substituted acetophenones and benzophenones are used commercially for this purpose, specific studies detailing the efficacy of this compound as a photoinitiator are not extensively documented. However, related structures like 2-Hydroxy-2-methylpropiophenone and various benzophenone (B1666685) derivatives are common components in photoinitiating systems. sigmaaldrich.com Research has also been conducted on α-(perfluoroalkylsulfonyl)propiophenones as photocleavable reagents for the perfluoroalkylation of aromatics under light-mediated conditions. nih.gov

Luminescent Properties in Coordination Chemistry (e.g., Lanthanide Complexes)

The field of coordination chemistry often utilizes organic ligands to sensitize the luminescence of lanthanide ions. researchgate.net These ions, known for their unique optical properties like sharp emission bands and long luminescence lifetimes, are crucial for applications in lighting, displays, and biomedical imaging. researchgate.netnih.gov The organic ligand, or "antenna," absorbs light efficiently and transfers the energy to the central lanthanide ion, which then emits light. researchgate.net

Ketone-containing organic molecules, including derivatives of propiophenone, can serve as these light-harvesting antennae. The coordination of the lanthanide ion with the organic ligand is a critical factor that influences the luminescent properties of the resulting complex. rsc.orgresearchgate.net For instance, the formation of lanthanide complexes with ligands can lead to significantly enhanced quantum yields. researchgate.net Studies on various lanthanide complexes have demonstrated characteristic emissions, such as red for Europium (Eu³⁺) and green for Terbium (Tb³⁺). researchgate.net While direct studies on complexes formed specifically with this compound are not prominent, the general principles of lanthanide coordination chemistry suggest that its carbonyl and methoxy groups could potentially participate in forming luminescent complexes. Research into lanthanide fluoroalkoxides and other complexes has shown that the molecular structure of the ligand is key to the photoluminescent properties of the resulting material. rsc.org

Research Probes in Chemical Biology

The structural motifs present in this compound are found in various biologically active molecules, making its class of compounds interesting for investigations in chemical biology.

Studies on Enzyme Interactions

The interaction of small molecules with enzymes is a cornerstone of drug discovery and chemical biology. Propiophenone and its derivatives are utilized as intermediates in the synthesis of pharmacologically active compounds. chemicalbook.comchemicalbook.com For example, 3'-methoxypropiophenone (B1296965) is a key intermediate in the synthesis of tapentadol, an analgesic that acts on the central nervous system. google.com The biological activity of such compounds is predicated on their specific interactions with enzyme or receptor targets. While there is no specific, publicly available research detailing the direct interaction of this compound with particular enzymes, the broader class of methoxy-substituted aromatic ketones has been explored. For instance, studies on methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides have investigated their antiproliferative and antioxidant activities, which are inherently linked to enzyme interactions. mdpi.com

Investigations into Receptor Binding Mechanisms

The ability of a molecule to bind to a biological receptor is fundamental to its potential as a therapeutic agent or a research probe. The study of how a ligand binds to a receptor provides insights into its mechanism of action. Research on probes for narcotic receptors has involved the synthesis of complex molecules where the spatial orientation of hydroxyl and other functional groups is critical for high-affinity binding to opioid receptors. nih.gov For example, the modest change in the spatial position of a hydroxyl group can shift a compound from being a potent agonist to an antagonist. nih.gov

In a related context, (R,R′)-4′-Methoxy-1-naphthylfenoterol (MNF), a compound with a methoxy group, has been studied for its role in GPR55 signaling in cancer cell lines, focusing on ligand internalization and its impact on cell motility. nih.gov Although structurally different, this research highlights how methoxy-containing compounds can be valuable tools for investigating receptor-mediated pathways. The specific binding mechanisms of this compound itself have not been a focus of published studies, but its structural elements are present in molecules designed to probe complex biological systems. researchgate.net

Future Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of propiophenone (B1677668) and its derivatives traditionally relies on methods like the Friedel-Crafts acylation. wikipedia.org Future research should focus on developing more efficient, sustainable, and safer synthetic routes.

Green Chemistry Approaches

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of substituted ketones like 4'-Methoxy-3-(3-methylphenyl)propiophenone, several green approaches can be explored:

Catalyst Innovation: Traditional Friedel-Crafts acylations often employ stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which generate significant waste. stackexchange.com Research into reusable and milder catalysts is crucial. For instance, solid acid catalysts, such as zeolites or supported ionic liquid phase (SILP) catalysts, could offer a recyclable and more environmentally benign alternative. rsc.org The use of non-hygroscopic and stable catalysts like aluminum dodecatungstophosphate (AlPW₁₂O₄₀) has shown promise in solvent-free acylation reactions. organic-chemistry.org

Alternative Reaction Media: Replacing hazardous organic solvents with greener alternatives is a key aspect of sustainable chemistry. Water, as a solvent, presents an attractive option for certain reactions. The development of water-tolerant catalytic systems would be a significant advancement. organic-chemistry.org Supercritical fluids, such as supercritical carbon dioxide, could also be investigated as a reaction medium, offering benefits in terms of easy product separation and minimal waste generation.

A comparison of traditional versus potential green synthesis methods is presented in Table 1.

Table 1: Comparison of Synthetic Approaches

Feature Traditional Friedel-Crafts Acylation Potential Green Chemistry Approaches
Catalyst Stoichiometric AlCl₃ Catalytic amounts of reusable solid acids or metal complexes
Solvent Halogenated hydrocarbons, nitrobenzene Water, supercritical fluids, or solvent-free conditions
Waste Significant acidic and organic waste Minimal waste, recyclable catalyst and solvent

| Safety | Use of corrosive and hazardous reagents | Milder and safer reagents and conditions |

Flow Chemistry and Continuous Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise process, offers several advantages for the synthesis of fine chemicals. rsc.org

Enhanced Safety and Control: Flow reactors provide superior heat and mass transfer, allowing for better control over reaction parameters such as temperature and pressure. This is particularly beneficial for highly exothermic reactions like Friedel-Crafts acylation. rsc.org

Improved Yield and Purity: The precise control over reaction conditions in flow systems can lead to higher yields and selectivities, reducing the need for extensive purification. rsc.org

Scalability: Scaling up a reaction in a flow system is often simpler and more efficient than in batch production, involving running the reactor for a longer duration or using parallel reactors.

Future research could focus on adapting and optimizing a Friedel-Crafts acylation or a Grignard reaction for the synthesis of this compound in a continuous flow setup. This would involve screening of catalysts suitable for flow conditions and optimizing parameters like residence time and temperature. google.com

Advanced Spectroscopic Characterization Techniques

A thorough characterization is essential to confirm the structure and purity of this compound. While standard techniques like NMR and mass spectrometry are fundamental, advanced spectroscopic methods can provide deeper insights into its molecular structure and dynamics. southampton.ac.uk

2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are invaluable for unambiguously assigning all proton and carbon signals, especially for complex aromatic substitution patterns.

Vibrational Spectroscopy: Fourier-transform infrared (FTIR) and Raman spectroscopy can provide detailed information about the vibrational modes of the molecule. For instance, in the related 4'-methylpropiophenone, the C=O stretching vibration is a key feature in the IR spectrum. chemicalbook.com Comparing experimental vibrational spectra with theoretical calculations can provide a more detailed understanding of the molecular structure. ijert.org

X-ray Crystallography: If a crystalline solid of the compound can be obtained, single-crystal X-ray diffraction would provide the definitive three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions.

In-depth Computational Modeling for Reaction Mechanisms and Selectivity

Computational chemistry provides a powerful tool to understand reaction mechanisms and predict the properties of molecules. rsc.org

Reaction Pathway Analysis: Density Functional Theory (DFT) calculations can be employed to model the reaction pathways for the synthesis of this compound. This can help in understanding the transition states and intermediates involved in reactions like Friedel-Crafts acylation or Grignard additions, providing insights into the factors controlling regioselectivity and reactivity. researchgate.netyoutube.com

Spectroscopic Prediction: Computational methods can be used to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies. doi.org Comparing these predicted spectra with experimental data can aid in the structural confirmation of the synthesized compound. ijert.org

Substituent Effect Analysis: Theoretical studies can elucidate the electronic and steric effects of the methoxy (B1213986) and 3-methylphenyl substituents on the reactivity of the propiophenone core. This understanding is crucial for designing new derivatives with desired properties. researchgate.net

Exploration of New Chemical Reactivity Pathways

Beyond its synthesis, the inherent reactivity of the propiophenone scaffold can be explored to generate novel molecular architectures.

Reactions at the Carbonyl Group: The ketone functionality can undergo a wide range of reactions, including reduction to the corresponding alcohol, reductive amination to form amines, and addition of various nucleophiles.

Reactions at the α-Position: The α-carbon to the carbonyl group can be functionalized through enolate chemistry, allowing for the introduction of various substituents.

Catalytic Transformations: The development of novel catalytic systems can enable new transformations. For example, iridium-catalyzed reduction of related o-hydroxyphenyl enaminones provides a route to o-hydroxyl propiophenones, which can then be used in further synthetic transformations. rsc.org

Design and Synthesis of Chemically Diverse Derivatives for Targeted Applications

The core structure of this compound serves as a scaffold for the synthesis of a library of derivatives with potentially interesting biological or material properties. Substituted propiophenones and their derivatives, such as chalcones, have been investigated for a range of applications. chemicalbook.comacgpubs.org

Modification of the Phenyl Rings: The aromatic rings can be further functionalized with various substituents (e.g., halogens, nitro groups, other alkyl or alkoxy groups) to modulate the electronic and steric properties of the molecule.

Derivatization of the Propiophenone Chain: The ethyl chain can be modified, for instance, by introducing heteroatoms or extending the chain length.

Synthesis of Heterocyclic Analogues: The propiophenone core can be used as a starting material for the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry.

By systematically modifying the structure, it may be possible to develop compounds with tailored properties for applications in areas such as pharmaceuticals, agrochemicals, or materials science. harikrishnaent.com

Table 2: List of Compounds Mentioned

Compound Name
This compound
Propiophenone
Aluminum chloride
4'-Methylpropiophenone
4′-methoxypropiophenone
o-Hydroxyl phenyl enaminones
o-Hydroxyl propiophenones

Q & A

Q. What are the established synthetic routes for 4'-Methoxy-3-(3-methylphenyl)propiophenone, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or ketone formation via nucleophilic substitution. Key steps include:

  • Friedel-Crafts Acylation: Reacting 3-methylphenylacetyl chloride with 4-methoxybenzene under catalysis by Lewis acids (e.g., AlCl₃) in anhydrous conditions .
  • Nucleophilic Substitution: Using 3-methylphenyl magnesium bromide with 4-methoxypropiophenone derivatives .
    Optimization Strategies:
  • Catalyst Screening: Test alternatives to AlCl₃ (e.g., FeCl₃) to reduce side reactions.
  • Temperature Control: Maintain 0–5°C during exothermic steps to prevent decomposition.
  • Purification: Use column chromatography with hexane:ethyl acetate (4:1) to isolate the product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and methyl groups on the 3-methylphenyl ring at δ 2.3–2.5 ppm. Aromatic protons appear as multiplet signals between δ 6.8–7.5 ppm .
    • ¹³C NMR: Confirm carbonyl (C=O) at ~200 ppm and methoxy carbons at ~55 ppm .
  • HPLC-MS: Use a C18 column with UV detection at 254 nm. Expected molecular ion [M+H]⁺ matches the molecular weight (calculated: 254.3 g/mol) .

Q. What are the critical safety protocols for handling and storing this compound in laboratory settings?

Methodological Answer:

  • Handling: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine powders .
  • Storage: Keep in amber glass vials under inert gas (argon) at –20°C to prevent oxidation. Avoid contact with moisture or strong acids/bases .
  • Waste Disposal: Segregate organic waste and dispose via licensed hazardous waste contractors. Do not pour into sinks .

Advanced Research Questions

Q. How does the position of substituents (e.g., methoxy vs. methyl groups) influence the reactivity and stability of this compound?

Methodological Answer:

  • Electron-Donating Effects: The para-methoxy group increases electron density on the benzene ring, enhancing electrophilic substitution reactivity. The meta-methyl group sterically hinders ortho/para positions, directing reactions to less hindered sites .
  • Stability Studies: Conduct accelerated degradation tests under UV light and varying pH. Monitor via HPLC to compare degradation products with analogs (e.g., 4′-methoxy-3-(4-methylphenyl)propiophenone) .

Q. What strategies can resolve discrepancies in spectral data (e.g., unexpected peaks in NMR) for this compound?

Methodological Answer:

  • Impurity Identification: Use high-resolution mass spectrometry (HR-MS) to detect trace byproducts (e.g., incomplete acylation intermediates).
  • Deuterium Exchange: Add D₂O to NMR samples to distinguish exchangeable protons (e.g., –OH impurities) from non-exchangeable aromatic protons .
  • 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

Q. How does this compound compare to structural analogs in biological activity assays?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against cytochrome P450 isoforms using fluorometric substrates. Compare IC₅₀ values with analogs lacking the 3-methyl group (e.g., 4′-methoxypropiophenone) .
  • Cellular Uptake Studies: Use radiolabeled (¹⁴C) compound in cell lines (e.g., HepG2) to evaluate membrane permeability vs. analogs with polar substituents .

Q. What are the best practices for analyzing thermal decomposition products of this compound under varying conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Heat samples at 10°C/min under nitrogen. Identify mass loss steps corresponding to methoxy group elimination (~200°C) and ketone decomposition (>300°C) .
  • GC-MS of Pyrolysates: Trap volatile decomposition products (e.g., methoxybenzene derivatives) on Tenax tubes and analyze via GC-MS with electron ionization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.